5-{5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-{5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H10BrClFNO2S2 and its molecular weight is 458.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.90089 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bromination and Synthesis Techniques
The bromination of thiazolidinediones, including compounds structurally related to the specified chemical, is a critical reaction in synthetic organic chemistry. Chun (2008) described the preparation of 5-(4-bromomethyl)benzylidene-2,4-thiazolidinedione via bromination, optimizing the reaction conditions to achieve a 70% yield. This process is essential for further chemical modifications and applications in drug development and materials science Fengjun Chun, 2008.
Antimicrobial Applications
Thiazolidinone derivatives have shown promising antimicrobial activities. Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom, which demonstrated significant antimicrobial activity against various bacterial and fungal strains. The fluorine atom's presence in the compounds enhanced their antimicrobial efficacy, highlighting the potential of such derivatives in developing new antimicrobial agents N. Desai, K. M. Rajpara, V. V. Joshi, 2013.
Anticancer Properties
A series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones and thiazolidinones were synthesized and evaluated for their cytotoxicity against various human tumor cell lines. Some compounds demonstrated favorable cytotoxicity, indicating their potential as anticancer agents N. Karalı, N. Terzioğlu, A. Gürsoy, 2002.
Supramolecular Chemistry
The study of supramolecular structures of thiazolidinones, including 5-arylmethylene-2-thioxothiazolidin-4-ones, reveals significant insights into hydrogen-bonded dimers, chains of rings, and sheets. These structures have implications for the design of molecular materials and the understanding of molecular interactions in solid states P. Delgado, J. Quiroga, J. Cobo, J. N. Low, C. Glidewell, 2005.
Properties
IUPAC Name |
(5Z)-5-[[5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClFNO2S2/c18-10-4-5-14(23-8-11-12(19)2-1-3-13(11)20)9(6-10)7-15-16(22)21-17(24)25-15/h1-7H,8H2,(H,21,22,24)/b15-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFIOKWWCAMFDN-CHHVJCJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClFNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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